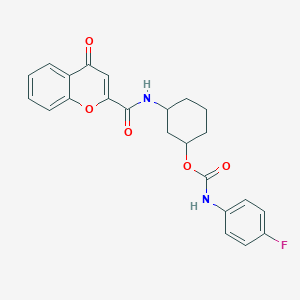

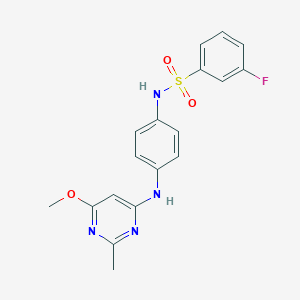

3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” is a chemical compound that is part of the chromene family . Chromenes are a class of compounds that have been found to have various biological activities .

Synthesis Analysis

The synthesis of chromene derivatives often involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR signals in a series of 4-oxo-4-chromene-2-carboxamides have been analyzed in terms of rotation of the amide group .Chemical Reactions Analysis

The chemical reactions involving chromene derivatives can be quite complex. For instance, an unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has been reported, leading to the formation of bis-chromones .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, NMR can be used to analyze the rotational barriers and conformational options .Aplicaciones Científicas De Investigación

Synthesis Methods

- Efficient One-Pot Synthesis: Researchers have developed one-pot synthesis methods for chromene derivatives, including 4H-chromene-3-carboxamides, demonstrating efficient, simple, and broad substrate scopes (Subbareddy & Sumathi, 2017).

- Solvent-Free Synthesis: Novel methods for synthesizing 4H-chromene-3-carboxamide derivatives under solvent-free conditions have been reported, emphasizing environmental friendliness and efficiency (Chitreddy & Shanmugam, 2017).

Biological Activities

- Antioxidant and Antibacterial Properties: Certain 4H-chromene-3-carboxamide derivatives exhibit significant antioxidant and antibacterial activities, highlighting their potential in pharmaceutical applications (Subbareddy & Sumathi, 2017).

- Anticholinesterase Activity: N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown notable activity against acetylcholinesterase, suggesting their use in treating neurological disorders (Ghanei-Nasab et al., 2016).

Chemical Properties

- Crystal Structures: The molecular structure and crystallography of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been explored, providing insights into their chemical properties and potential applications (Gomes et al., 2015).

Other Applications

- Chemosensors: Chromene derivatives have been used to develop highly sensitive and selective chemosensors, particularly for detecting ions like Cu2+ and H2PO4− (Meng et al., 2018).

- Fluorescence Imaging: They have also been utilized in fluorescence imaging, revealing high thiol levels in drug-resistant cells, which is crucial for understanding cancer cell biology (Ma et al., 2020).

Mecanismo De Acción

Target of Action

These include various enzymes, receptors, and ion channels, among others .

Mode of Action

Chromene derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The exact mode of action would depend on the specific target the compound interacts with.

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Chromene derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Based on the known activities of chromene derivatives, it could potentially have anti-inflammatory, antimicrobial, or anticancer effects .

Direcciones Futuras

The future directions for research on “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, chromone-2-carboxamido-alkylamines have shown promise as potential anti-Alzheimer’s agents , suggesting that similar compounds could also have therapeutic potential.

Propiedades

IUPAC Name |

[3-[(4-oxochromene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O5/c24-14-8-10-15(11-9-14)26-23(29)30-17-5-3-4-16(12-17)25-22(28)21-13-19(27)18-6-1-2-7-20(18)31-21/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFPFPMXTPITIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime](/img/structure/B2594145.png)

![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2594157.png)

![1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2594160.png)

![N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2594161.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)